6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
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Overview
Description
6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring fused to a benzene ring, with an amino group at the 6-position and a keto group at the 2-position. Benzazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminobenzylamine with a suitable carbonyl compound under acidic or basic conditions to form the desired benzazepine ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzazepine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
5H-Dibenzo[b,f]azepine: Another benzazepine derivative with a different substitution pattern.
6,11-Dihydro-5H-benzo[b]carbazole: A structurally related compound with a fused carbazole ring system.
Uniqueness
6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and keto groups allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C10H12N2O/c11-8-4-2-5-9-7(8)3-1-6-10(13)12-9/h2,4-5H,1,3,6,11H2,(H,12,13) |
InChI Key |
ALRFBUIZISDXNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2NC(=O)C1)N |
Origin of Product |
United States |
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